Dimethyl 2-(5-phenyloxazole-2-carboxamido)terephthalate
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Overview
Description
Dimethyl 2-(5-phenyloxazole-2-carboxamido)terephthalate is a complex organic compound that features a combination of oxazole and terephthalate moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxazole ring, known for its biological activity, and the terephthalate group, commonly used in polymer chemistry, makes this compound a versatile candidate for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(5-phenyloxazole-2-carboxamido)terephthalate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by its functionalization to introduce the phenyl and carboxamido groups. The final step involves the esterification of the terephthalate moiety with dimethyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(5-phenyloxazole-2-carboxamido)terephthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophiles or electrophiles used.
Scientific Research Applications
Dimethyl 2-(5-phenyloxazole-2-carboxamido)terephthalate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity, particularly due to the oxazole ring, makes it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 2-(5-phenyloxazole-2-carboxamido)terephthalate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The terephthalate moiety may contribute to the compound’s overall stability and solubility, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
- 2-(3´-pyridyl)-5-phenyloxazole
- 2,5-diphenyloxazole
Uniqueness
Dimethyl 2-(5-phenyloxazole-2-carboxamido)terephthalate is unique due to the combination of the oxazole and terephthalate moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity, stability, and biological activity .
Properties
IUPAC Name |
dimethyl 2-[(5-phenyl-1,3-oxazole-2-carbonyl)amino]benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O6/c1-26-19(24)13-8-9-14(20(25)27-2)15(10-13)22-17(23)18-21-11-16(28-18)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEHZGAAWJXOPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=NC=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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